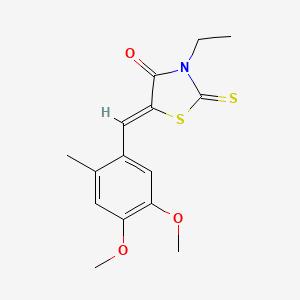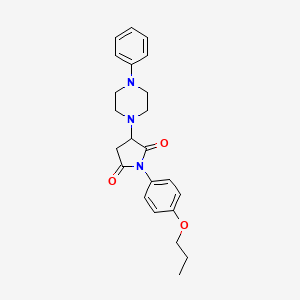
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide, also known as MEN 10755, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 in lab experiments is its potent anticancer activity. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755. One potential area of research is the development of more efficient synthesis methods to obtain higher yields of pure N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 involves the reaction between ethyl 2-(bromomethyl)acetoacetate and 2-hydroxy-1,4-naphthoquinone. The reaction is catalyzed by potassium carbonate and takes place in a mixture of dimethylformamide and water. The resulting product is then purified by column chromatography to obtain pure N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755.
Aplicaciones Científicas De Investigación
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-ethyl-N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-15(8(2)16)11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-7,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZWBGZHPBCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)





![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)

![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)